molecular formula C20H27N5O3 B7048259 2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid

2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid

Cat. No.: B7048259
M. Wt: 385.5 g/mol
InChI Key: UVZHNANILIXLAX-UHFFFAOYSA-N
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Description

2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is a complex organic compound that features a quinazoline derivative. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid derivatives with formamide, followed by cyclization to form the quinazoline ring . The piperazine moiety is then introduced through nucleophilic substitution reactions, and the final product is obtained by coupling with 3,3-dimethylbutanoic acid under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced quinazoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(4-Aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid is unique due to its specific combination of a quinazoline core with a piperazine moiety and a dimethylbutanoic acid group. This unique structure imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[4-[(4-aminoquinazolin-2-yl)methyl]piperazine-1-carbonyl]-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3/c1-20(2,3)16(19(27)28)18(26)25-10-8-24(9-11-25)12-15-22-14-7-5-4-6-13(14)17(21)23-15/h4-7,16H,8-12H2,1-3H3,(H,27,28)(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZHNANILIXLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3C(=N2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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